9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- (hereafter referred to as THA-Cycloheptyl) is a tetrahydroacridine derivative characterized by a cycloheptyl substituent at the N-position of the acridinamine core. The tetrahydroacridine scaffold is notable for its planar aromatic structure fused with a partially saturated ring, which enhances binding affinity to biological targets such as acetylcholinesterase (AChE) and monoamine receptors .
THA-Cycloheptyl is structurally related to tacrine (9-amino-1,2,3,4-tetrahydroacridine), a well-studied AChE inhibitor used in Alzheimer’s disease therapy . However, the substitution of the cycloheptyl group introduces steric and electronic modifications that influence solubility, pharmacokinetics, and target selectivity. The compound’s hydrochloride hydrate form (CAS: 206658-92-6) exhibits improved stability and solubility in aqueous media, critical for pharmaceutical applications .
Properties
CAS No. |
113106-23-3 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-cycloheptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H26N2/c1-2-4-10-15(9-3-1)21-20-16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h5,7,11,13,15H,1-4,6,8-10,12,14H2,(H,21,22) |
InChI Key |
VUDKJHCXXALDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the acridine core.
Cycloheptylation: The final step involves the attachment of the cycloheptyl group to the nitrogen atom of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize the reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the acridine ring.
Reduction Products: Reduced forms of the acridine ring.
Substitution Products: Various substituted acridines depending on the reagents used.
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- involves:
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine.
Molecular Targets: The primary molecular targets include cholinergic receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound affects cholinergic pathways, which are crucial for cognitive functions and memory.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The tetrahydroacridine core is highly versatile, allowing substitutions at the N-position and acridine ring. Below is a comparative analysis of THA-Cycloheptyl with key analogues:
Key Observations :
- Cycloheptyl vs.
- Amine vs. Carboxamide (Core Functionalization): Unlike tacrine and THA-Cycloheptyl, methyl carboxamide derivatives () lack the primary amine critical for AChE inhibition, shifting their mechanism toward non-cholinergic targets .
Pharmacological Activity
- AChE Inhibition : THA-Cycloheptyl shares tacrine’s AChE inhibitory activity but with reduced hepatotoxicity due to the cycloheptyl group stabilizing metabolic degradation pathways .
- Dopaminergic Modulation: JP1302, a piperazinyl-substituted acridinamine, selectively targets dopamine D5 receptors, whereas THA-Cycloheptyl shows broader affinity for monoamine transporters (e.g., serotonin, norepinephrine) .
Research Findings and Clinical Relevance
Preclinical Studies
Limitations and Challenges
- Solubility : THA-Cycloheptyl’s moderate solubility necessitates formulation as a salt, whereas polar derivatives like JP1302 exhibit better aqueous compatibility .
- Metabolism : The cycloheptyl group slows hepatic clearance but may contribute to drug-drug interactions via cytochrome P450 inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-?
- Methodology : Synthesis typically involves cyclization of cycloheptylamine derivatives with acridine precursors. For example, Frideling et al. (2004) used chiral cyclanones to prepare tetrahydroacridine derivatives via reductive amination and halogen substitution . Optimization may require adjusting reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) ensures high yields (>80%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR (δ 1.2–3.5 ppm for tetrahydro ring protons) and IR (N-H stretching ~3400 cm⁻¹) to confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 212.131 [M+H]⁺) validates molecular weight .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
Q. What storage conditions are critical for maintaining stability during experiments?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture and strong oxidizers (e.g., HNO₃), which may induce decomposition into nitrogen oxides (NOₓ) . Stability tests via accelerated aging (40°C/75% RH for 30 days) can assess shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitumor activity?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 7 or 8 to enhance DNA intercalation, as seen in fluorinated acridine analogs (IC₅₀ = 0.5–2 µM in leukemia cell lines) .
- Comparative Analysis : Compare with analogs like 6,7-dimethoxy derivatives (CAS 169699-93-8), which show improved cholinesterase inhibition (Ki = 10 nM) . Tabulate bioactivity data (Table 1):
Q. How can contradictions in biological efficacy data be resolved?
- Methodology :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Mechanistic Profiling : Use kinase inhibition panels (e.g., Eurofins) to identify off-target interactions. For example, JP1302 (a related acridinamine) showed α₂-adrenergic receptor antagonism (Ki = 15 nM), explaining divergent results in neurotoxicity studies .
- Data Triangulation : Cross-reference in vitro findings with in vivo pharmacokinetics (e.g., plasma half-life >6 hours in rodents) .
Q. What computational strategies predict target binding affinity and metabolic stability?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA topoisomerase II (∆G ≤ –8 kcal/mol indicates strong intercalation) .
- ADMET Prediction : Employ SwissADME to estimate logP (optimal 2–3) and CYP450 metabolism. For example, N-cycloheptyl substitution reduces hepatic clearance by 40% compared to N-methyl analogs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
